molecular formula C14H24N4 B8609980 3-(4-Methyl-1-piperazinyl)propyl-o-phenylenediamine

3-(4-Methyl-1-piperazinyl)propyl-o-phenylenediamine

Cat. No. B8609980
M. Wt: 248.37 g/mol
InChI Key: WRYRPEVFTAIIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-1-piperazinyl)propyl-o-phenylenediamine is a useful research compound. Its molecular formula is C14H24N4 and its molecular weight is 248.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methyl-1-piperazinyl)propyl-o-phenylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-1-piperazinyl)propyl-o-phenylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Methyl-1-piperazinyl)propyl-o-phenylenediamine

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

2-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,2-diamine

InChI

InChI=1S/C14H24N4/c1-17-9-11-18(12-10-17)8-4-7-16-14-6-3-2-5-13(14)15/h2-3,5-6,16H,4,7-12,15H2,1H3

InChI Key

WRYRPEVFTAIIDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of stannous chloride (1060 g., 4.71 mole) in concentrated hydrochloric acid (1200 ml.), under nitrogen, was added a solution of 2-[3-(4-methyl-1-piperazinyl)propylamino]nitrobenzene (438 g., 1.57 mole) in conc. HCl (800 ml.) at a rate sufficient to maintain the reaction temperature at 55°-60° C. The addition took place over about 1.5 hours. The heavy white precipitate which formed during the course of the addition, was stirred for an additional 1 hour. The reaction mixture was then filtered and the resultant white solid was dissolved in 3 liters of water. An equal volume of chloroform was added, the mixture was cooled to 50° C. and adjusted to pH 10, with 50% KOH. The organic layer was separated, and the cold basic aqueous phase extracted again with chloroform (1l). The organic layers were combined, dried (MgSO4) and evaporated in vacuo to give 334.8 g. of N-[3-(4-methyl-1-piperazinyl)propyl-o-phenylenediamine as a brown oil (yield 97%). A small amount of the oil was triturated with hexane. The hexane layer was cooled to 5° C. forming a tan solid which on recrystallization from benzene-hexane gave an analytical sample, m.p. 65°-67° C.
[Compound]
Name
stannous chloride
Quantity
1060 g
Type
reactant
Reaction Step One
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

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